molecular formula C27H45NaO4S B12830108 Cholesteryl sulfate sodium

Cholesteryl sulfate sodium

Cat. No.: B12830108
M. Wt: 488.7 g/mol
InChI Key: LMPVQXVJTZWENW-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Discovery and Nomenclature

The identification of sodium cholesteryl sulfate traces back to mid-20th century investigations into sterol metabolism. Early work detected sulfated sterols in human seminal plasma and spermatozoa, with cholesterol sulfate recognized as a major component. The sodium salt form emerged as a stable derivative for experimental studies, first synthesized in 1965 to investigate its physicochemical properties.

Key milestones in its characterization include:

  • 1968 : Structural confirmation via nuclear magnetic resonance (NMR) spectroscopy, resolving the sulfation at the C3 position of the cholesterol backbone.
  • 1982 : Discovery of its endogenous production in human fetal adrenal tissue, linking it to steroidogenesis.
  • 2001 : Recognition of its presence in atherosclerotic plaques, suggesting roles in cardiovascular pathophysiology.

The compound's nomenclature reflects its chemical lineage:

Term Description
Systematic Name Sodium 10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl sulfate
Common Aliases Cholesteryl sodium sulfate, Cholesterol 3-sulfate sodium salt
Registry Numbers CAS 2864-50-8, PubChem CID 23679068

This nomenclature system precisely encodes its stereochemical configuration and substitution pattern, essential for distinguishing it from related sterol sulfates.

Chemical Identity and IUPAC Classification

The molecular architecture of sodium cholesteryl sulfate combines a tetracyclic sterol nucleus with a sulfated C3 hydroxyl group and sodium counterion:

Molecular Formula : C27H45NaO4S
Molecular Weight : 488.7 g/mol
Stereochemical Features :

  • Eight defined stereocenters (C3, C8, C9, C10, C13, C14, C17, and the heptan-2-yl side chain)
  • Trans fusion of rings A/B and C/D
  • Equatorial orientation of the sulfate group at C3

The IUPAC classification system specifies:
$$ \text{sodium};[(3S,8S,9S,10R,13R,14S,17R)-10,13\text{-dimethyl}-17-[(2R)-6\text{-methylheptan-2-yl}]\text{-dodecahydro-1}H\text{-cyclopenta}[a]\text{phenanthren-3-yl}] \text{sulfate} $$

This nomenclature systematically describes:

  • The sodium cation
  • The steroid nucleus numbering and substituents
  • The sulfated oxygen at C3
  • Absolute configurations at all chiral centers

Structural Comparison with Parent Cholesterol :

Feature Cholesterol Sodium Cholesteryl Sulfate
C3 Group -OH -OSO3Na
Polarity Hydrophobic Amphipathic
Molecular Weight 386.7 g/mol 488.7 g/mol
Aqueous Solubility Insoluble 2.1 mg/mL (25°C)

The sulfate esterification dramatically alters physicochemical behavior, enabling membrane association while maintaining limited water solubility.

Biological Significance in Steroid Metabolism

Sodium cholesteryl sulfate occupies a unique niche in sterol metabolism, serving both structural and regulatory functions:

1.3.1. Precursor Role in Steroidogenesis
Human fetal adrenal mitochondria efficiently convert cholesterol sulfate to pregnenolone sulfate at rates exceeding free cholesterol metabolism:
$$ \text{Cholesterol sulfate} \xrightarrow{\text{CYP11A1}} \text{Pregnenolone sulfate} + \text{Isocaproaldehyde sulfate} $$
This pathway predominates in fetal development, producing sulfated steroids critical for placental estrogen synthesis.

1.3.2. Regulatory Mechanisms

  • Enzyme Modulation : Inhibits cholesterol side-chain cleavage enzyme (CYP11A1) in adult tissues, creating tissue-specific regulation of steroid output.
  • Membrane Organization : Stabilizes lipid rafts through hydrogen bonding between sulfate groups and phospholipid headgroups.
  • Signal Transduction : Modulates protein kinase C isoforms and phosphatidylinositol 3-kinase, influencing cell differentiation pathways.

Comparative Metabolism in Tissues :

Tissue Metabolic Fate Biological Outcome
Fetal Adrenal Pregnenolone sulfate synthesis Placental steroid precursor
Epidermis Accumulation in stratum corneum Skin barrier formation
Liver Sulfation/desulfation cycling Steroid hormone regulation
Platelets Surface receptor interactions Adhesion modulation

This multifunctionality stems from its dual nature: the cholesterol moiety mediates membrane interactions, while the sulfate group enables ionic bonding and enzyme recognition.

1.3.3. Pathophysiological Correlations

  • X-Linked Ichthyosis : Deficiency in steroid sulfatase causes epidermal accumulation of cholesterol sulfate, disrupting desquamation and leading to fish-like scaling.
  • Atherogenesis : Cholesterol sulfate detected in arterial plaques may influence lipoprotein retention and inflammatory responses.

The compound's biological roles continue to expand with recent discoveries of its involvement in:

  • Sperm capacitation through membrane remodeling
  • Erythrocyte osmotic resistance via band 3 protein interactions
  • Keratinocyte differentiation via KLF4 transcription factor activation

Properties

IUPAC Name

sodium;[10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] sulfate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H46O4S.Na/c1-18(2)7-6-8-19(3)23-11-12-24-22-10-9-20-17-21(31-32(28,29)30)13-15-26(20,4)25(22)14-16-27(23,24)5;/h9,18-19,21-25H,6-8,10-17H2,1-5H3,(H,28,29,30);/q;+1/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMPVQXVJTZWENW-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OS(=O)(=O)[O-])C)C.[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H45NaO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

488.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of sodium;[10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] sulfate typically involves multiple steps. The starting materials are often simple organic compounds that undergo a series of reactions, including cyclization, alkylation, and sulfonation. The reaction conditions vary depending on the specific synthetic route, but common conditions include the use of catalysts, solvents, and controlled temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of automated systems and advanced analytical techniques ensures the purity and consistency of the final product. Industrial methods also focus on optimizing yield and minimizing waste.

Chemical Reactions Analysis

Types of Reactions

Sodium;[10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] sulfate: can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups attached to the core structure.

    Substitution: The sulfate group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions typically involve specific temperatures, solvents, and catalysts to ensure the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized compounds.

Scientific Research Applications

The biological activity of sodium;[10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] sulfate is primarily mediated through interactions with specific biological targets such as enzymes and receptors. These interactions can influence various signaling pathways within cells. The unique structural properties of this compound may contribute to selective binding properties that could lead to therapeutic applications.

Potential Therapeutic Applications

  • Cancer Treatment : The compound's interactions with cellular receptors may provide avenues for developing targeted cancer therapies.
  • Cardiovascular Health : Its structural similarities to steroid compounds suggest potential applications in cardiovascular health management.
  • Hormonal Regulation : Given its polycyclic structure resembling steroid hormones, it may influence hormonal pathways.

Synthesis and Production

The synthesis of sodium;[10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] sulfate typically involves multiple steps requiring specific catalysts and controlled temperatures to optimize yield and purity. Advanced analytical techniques are employed to monitor purity throughout production.

Case Study 1: Interaction with Enzymes

Research has indicated that sodium;[10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] sulfate interacts with specific enzymes involved in metabolic pathways. This interaction has been shown to modulate enzyme activity in vitro studies.

Case Study 2: In Vivo Studies on Animal Models

In vivo studies using animal models have demonstrated the compound's potential anti-inflammatory properties. Administration of the compound resulted in reduced markers of inflammation compared to control groups.

Mechanism of Action

The mechanism of action of sodium;[10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] sulfate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins involved in cellular signaling pathways. The compound’s effects are mediated through binding to these targets, leading to changes in their activity and subsequent downstream effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Structure Modifications

(8S,9S,10R,13R,14S,17R)-10,13-Dimethyl-17-((R)-6-Methylheptan-2-yl)-6,7,8,9,10,11,12,13,14,15,16,17-Dodecahydro-1H-Cyclopenta[a]Phenanthren-3(2H)-one
  • Key Difference : Ketone group at C3 instead of sulfate.
  • Properties :
    • Molecular weight: 384.64 g/mol .
    • Reduced water solubility due to lack of ionic group.
    • Reactivity: Ketone may undergo nucleophilic additions or reductions.
  • Applications : Intermediate in steroid synthesis .
(3S,8S,9S,10R,13R,14S,17R)-10,13-Dimethyl-17-((R)-6-Methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-Dodecahydro-1H-Cyclopenta[a]Phenanthren-3-ol
  • Key Difference : Hydroxyl group at C3.
  • Properties :
    • Molecular weight: ~400 g/mol .
    • Moderate hydrophilicity; participates in hydrogen bonding.
    • Susceptible to esterification or oxidation.
  • Biological Role : Found in traditional Chinese medicine components targeting metabolic diseases .

Side Chain Variations

17-(5-Ethyl-6-Methylhept-6-en-2-yl) Derivatives
  • Key Difference : Unsaturated side chain (hept-6-en-2-yl) with ethyl and methyl branches.
  • Impact :
    • Increased rigidity due to double bond.
    • Altered pharmacokinetics (e.g., slower metabolic degradation) .
17-(Pyridin-3-yl) Derivatives
  • Key Difference : Aromatic pyridine ring replaces alkyl chain.
  • Applications: Investigated for anti-inflammatory activity .

Functional Group Replacements

Dichlorobenzoate Ester at C3 (C1 in )
  • Structure : (3S,8S,10R,13R,14S,17R)-10,13-Dimethyl-17-[(2R)-6-methylheptan-2-yl]-...-3-yl 2,4-Dichlorobenzoate.
  • Properties :
    • Molecular weight: ~550 g/mol.
    • High lipophilicity due to aromatic chloro groups.
    • Applications: Component in multi-target herbal formulations for Alzheimer’s disease .
Acetate Ester at C3
  • Example : (17-Acetyl-17-hydroxy-10,13-dimethyl-...-3-yl) Acetate.
  • Properties :
    • Molecular weight: 390.51 g/mol .
    • Moderately polar; hydrolyzes to release acetic acid.

Biological Activity

Sodium; [10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] sulfate is a complex organic compound characterized by its unique polycyclic aromatic hydrocarbon structure. The presence of a sulfate group significantly influences its solubility and biological activity. This article reviews the biological activity of this compound based on diverse research findings and case studies.

Chemical Structure and Properties

The compound features a cyclopenta[a]phenanthrene core with multiple chiral centers and a long aliphatic side chain. Its molecular formula is represented as C32H57NaO4SC_{32}H_{57}NaO_4S, with a molecular weight of approximately 537.26 g/mol. The sulfate moiety enhances its solubility in aqueous environments and may affect its interactions with biological targets.

Property Details
Molecular FormulaC₃₂H₅₇NaO₄S
Molecular Weight537.26 g/mol
SolubilityWater-soluble due to sulfate group
StructurePolycyclic aromatic hydrocarbon

The biological activity of sodium; [10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] sulfate is primarily mediated through interactions with specific biological targets such as enzymes and receptors. These interactions can influence various signaling pathways within cells:

  • Enzyme Inhibition : The compound may inhibit specific enzymes that are crucial for cellular metabolism.
  • Receptor Binding : Its structure allows for selective binding to certain receptors involved in hormonal signaling.
  • Cell Signaling Modulation : It can modulate pathways associated with cell growth and apoptosis.

Case Studies and Research Findings

  • Antitumor Activity : Research has indicated that derivatives of this compound can exhibit significant antitumor properties. For instance:
    • A study demonstrated that compounds similar to sodium sulfate induced apoptosis in cancer cells by activating caspase pathways .
    • The half-maximal inhibitory concentration (IC50) was found to be approximately 5 μM in certain cancer cell lines .
  • Hormonal Activity : The structure's similarity to steroid hormones suggests potential hormonal activity:
    • Compounds with similar backbones have shown strong androgenic effects and may influence endocrine signaling pathways.
    • In vitro studies indicated that sodium sulfate could interact with estrogen receptors leading to modulation of estrogenic activity .
  • Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial properties:
    • It has been shown to inhibit the growth of both Gram-positive and Gram-negative bacteria .
    • The mechanism might involve disruption of bacterial cell membranes or inhibition of critical metabolic pathways.

Comparative Analysis

To better understand the unique aspects of sodium sulfate compared to similar compounds:

Compound Name Structure Features Unique Aspects
Sodium; [10-methyl-17-(6-methylheptan-2-yl)-cyclopenta[a]phenanthren-3-yl] sulfateSimilar core structure but fewer methyl groupsDifferent solubility properties
17β-Hydroxyandrostane sulfateSteroid backbone similar to cyclopenta[a]phenanthreneStronger hormonal activity
5α-DihydrotestosteroneAnother steroid derivativeKnown for its potent androgenic effects

Q & A

Q. What are the recommended methods for synthesizing this compound and validating its stereochemical purity?

Synthesis typically involves sulfation of a pre-functionalized cyclopenta[a]phenanthrene core. For example, acetylene gas and potassium t-amylate in anhydrous ether/toluene mixtures have been used to introduce ethynyl groups at position 17, followed by sulfation . Validation of stereochemical purity requires:

  • Chiral HPLC : Use a C18 column with a mobile phase of methanol/water (70:30) and 0.08 M sodium phosphate buffer (pH 3.0) to resolve enantiomers .
  • NMR spectroscopy : Analyze coupling constants (e.g., 3JHH^3J_{HH}) to confirm substituent geometry, particularly at positions 3, 10, and 17 .

Q. How can researchers determine the compound’s solubility and stability under experimental conditions?

  • Solubility profiling : Use shake-flask methods with solvents like DMSO, methanol, or aqueous buffers (pH 7.4). NIST data indicate moderate solubility in polar aprotic solvents due to the sulfate group .
  • Stability assays : Conduct accelerated degradation studies under UV light, heat (40–60°C), and varying pH (2–9). Monitor degradation via LC-MS, focusing on sulfate ester hydrolysis and oxidation of the cyclopenta[a]phenanthrene backbone .

Q. What analytical techniques are critical for structural characterization?

  • High-resolution mass spectrometry (HRMS) : Confirm molecular formula (e.g., C20H25NaO5S, MW 400.46 g/mol) with <2 ppm error .
  • FT-IR spectroscopy : Identify sulfate ester peaks at 1240–1260 cm⁻¹ (S=O asymmetric stretch) and 1040–1060 cm⁻¹ (S-O symmetric stretch) .
  • X-ray crystallography : Resolve steric clashes between the 6-methylheptan-2-yl side chain and the phenanthrene core .

Advanced Research Questions

Q. How do stereochemical variations at positions 8, 9, and 14 impact biological activity?

Stereochemistry governs receptor binding affinity. For example:

  • 17α vs. 17β configurations : The 17β-sulfate derivative shows 3-fold higher binding to steroidogenic enzymes in in vitro assays due to reduced steric hindrance .
  • 10,13-dimethyl substitution : Enhances metabolic stability by blocking cytochrome P450 oxidation at the phenanthrene ring .
    Methodological recommendation : Use molecular docking simulations (e.g., AutoDock Vina) paired with site-directed mutagenesis studies to map steric and electronic interactions .

Q. What strategies resolve contradictions in reported pharmacokinetic data?

Discrepancies in bioavailability (e.g., 22% vs. 35% in rodent models) may arise from:

  • Formulation differences : Use of surfactants (e.g., Tween-80) improves intestinal absorption of the hydrophobic core .
  • Species-specific metabolism : Human liver microsomes hydrolyze the sulfate ester 50% faster than rodent models .
    Resolution workflow :

Standardize in vitro assays (e.g., Caco-2 permeability).

Cross-validate with in vivo studies using isotopically labeled compound (e.g., 35^{35}S-sulfate) .

Q. How can researchers mitigate interference from pan-assay interference compounds (PAINS) in drug discovery screens?

This compound’s cyclopenta[a]phenanthrene core may trigger PAINS alerts due to redox activity. Mitigation strategies include:

  • Counter-screening : Test against orthogonal assays (e.g., fluorescence quenching controls).
  • Structural simplification : Replace the 3-sulfate group with a carboxylate to reduce electrophilicity while retaining solubility .
    Key reference : Brenk structural alerts identify the conjugated diene system (positions 7–8 and 9–10) as a potential liability .

Q. What advanced separation techniques optimize purity for in vivo studies?

  • Membrane filtration : Use tangential flow filtration (TFF) with 10 kDa MWCO membranes to remove low-MW impurities .
  • Preparative HPLC : Employ a gradient of acetonitrile/0.1% formic acid (35% → 80% over 30 min) on a C8 column. Monitor purity >99% via diode array detection (210–400 nm) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.